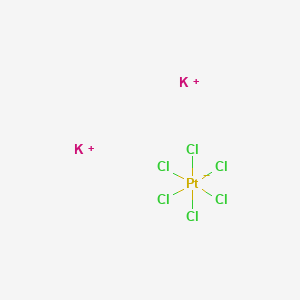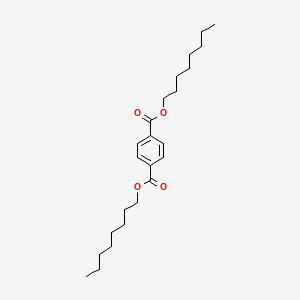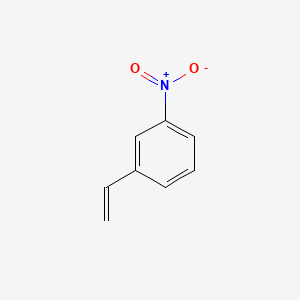
2,4-二氯乙酰苯胺
描述
2,4-Dichloroacetanilide is a fungistatic agent . It inhibits T. asteroides with a MIC value of 6.25 μg/mL . The molecular formula of 2,4-Dichloroacetanilide is C8H7Cl2NO .
Molecular Structure Analysis
The molecular weight of 2,4-Dichloroacetanilide is 204.053 Da . The monoisotopic mass is 202.990463 Da . The structure includes a central carbon atom bonded to a chlorine atom and an amide group (NHCO). This carbon is also bonded to a benzene ring, which has two chlorine atoms at the 2nd and 4th positions .Physical And Chemical Properties Analysis
2,4-Dichloroacetanilide is a solid substance . It has a light brown to brown color . The solubility of 2,4-Dichloroacetanilide in DMSO is 100 mg/mL .科学研究应用
环境影响和补救策略氯乙酰苯胺类除草剂,包括2,4-二氯乙酰苯胺等化合物,被广泛用于控制各种作物种植中的杂草。这些化合物被归类为潜在的致癌物质,并由于它们的广泛和无控制的使用而对环境造成重大风险,导致生态系统失衡。研究表明,生物方法,特别是利用像Paracoccus sp.这样的细菌菌株,提供了有前途的补救技术,因为它们具有广泛的底物特异性和完全矿化氯乙酰苯胺类除草剂的潜力。物理化学处理方法,如臭氧应用,表现出高效率,但也产生抗性副产物,突显了对可持续和高效降解方法的需求(Mohanty & Jena, 2019)。
细菌内生菌增强植物修复将细菌内生菌应用于增强除草剂污染基质的植物修复展示了减少环境中有毒除草剂残留的新方法。一项涉及用能降解2,4-二氯苯氧乙酸的细菌内生菌接种豌豆植物的研究表明,这些植物展现出更高的除草剂去除能力,而不在它们的地上组织中积累有毒残留物。这种方法突显了在植物修复中使用内生菌以减轻环境污染的潜力(Germaine et al., 2006)。
毒性和遗传毒性评估氯乙酰苯胺类除草剂,包括2,4-二氯乙酰苯胺,对水生生物和非靶标物种的毒理学和遗传毒性效应一直是环境研究的焦点。使用彗星试验的研究表明,这些化合物可以导致淡水鱼类显著的DNA损伤,突显了这些除草剂对水生生态系统造成的潜在风险,并需要开发更少毒性的替代品和有效的补救策略(Ateeq et al., 2005)。
脱氯和水处理技术对水中氯乙酰苯胺类除草剂的降解研究探讨了各种方法,包括电化学过程和催化剂用于还原脱氯。这些研究旨在提高这些污染物的降解速率,为更有效的水处理技术提供见解。一种方法涉及将Co配合物支持的催化剂固定在多孔电极上,导致氯乙酰苯胺类除草剂的高效还原及随后的脱氯,尽管副产物的生物降解性仍然是一个问题(He et al., 2017)。
安全和危害
作用机制
Target of Action
The primary target of 2,4-Dichloroacetanilide is the fungus T. asteroides . This compound acts as a fungistatic agent, inhibiting the growth and proliferation of this fungus .
Biochemical Pathways
Result of Action
The primary result of 2,4-Dichloroacetanilide’s action is the inhibition of T. asteroides growth . This suggests that the compound may have potential applications in controlling or treating fungal infections caused by this organism.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSGTFDLLISMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064533 | |
| Record name | 2,4-Dichloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroacetanilide | |
CAS RN |
6975-29-7 | |
| Record name | N-(2,4-Dichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2,4-dichlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dichloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(2,4-dichlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical conformation of N-(2,4-Dichlorophenyl)acetamide in its crystal structure?
A1: N-(2,4-Dichlorophenyl)acetamide tends to adopt a specific conformation in its crystal structure. The N—H bond is generally oriented syn to the ortho-chloro substituent on the phenyl ring. [, , ] This means the N—H hydrogen and the chlorine atom attached to the second carbon of the phenyl ring are on the same side of the molecule. This conformation is stabilized by intramolecular interactions.
Q2: How does the conformation of the N—H bond in N-(2,4-Dichlorophenyl)acetamide compare to similar compounds?
A2: Interestingly, the syn conformation of the N—H bond to the ortho-chloro substituent observed in N-(2,4-Dichlorophenyl)acetamide is consistent with similar acetanilide compounds. This pattern is also found in N-(2-chlorophenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide. [, ] This suggests a possible trend in the conformational preferences influenced by the presence of chlorine atoms on the phenyl ring.
Q3: How are the molecules of N-(2,4-Dichlorophenyl)acetamide arranged within the crystal lattice?
A3: In the crystal structure, N-(2,4-Dichlorophenyl)acetamide molecules are linked together through intermolecular hydrogen bonds. Specifically, these hydrogen bonds occur between the N—H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. [] This type of N—H⋯O hydrogen bonding leads to the formation of supramolecular chains that extend along the crystallographic a axis. [] This organized arrangement contributes to the overall stability and packing of the molecules within the crystal.
Q4: Are there any other notable structural features in N-(2,4-Dichlorophenyl)acetamide?
A4: Besides the N—H bond conformation and hydrogen bonding patterns, the bond lengths and angles within N-(2,4-Dichlorophenyl)acetamide are generally similar to those found in other acetanilide compounds. [] This suggests that the core structure of the acetanilide group remains relatively consistent, even with variations in the substituents on the phenyl ring.
Q5: What spectroscopic techniques have been used to study N-(2,4-Dichlorophenyl)acetamide?
A5: Nuclear Quadrupole Resonance (NQR) spectroscopy has been employed to investigate the crystal structure and bond character of N-(2,4-Dichlorophenyl)acetamide. [] NQR is particularly sensitive to the electronic environment around quadrupolar nuclei, such as chlorine, making it suitable for studying this compound. This technique provides valuable insights into the electronic distribution and bonding characteristics within the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)







